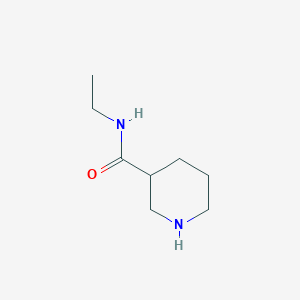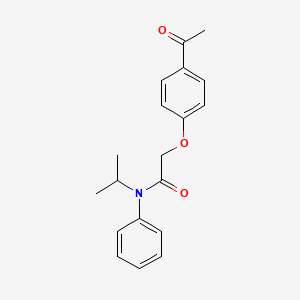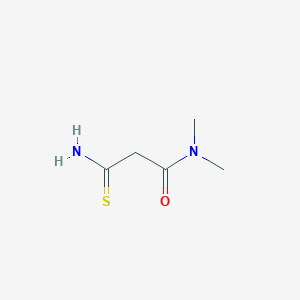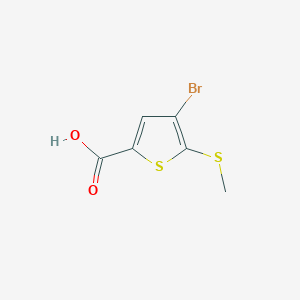![molecular formula C14H12ClN3O B6142758 5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 884994-37-0](/img/structure/B6142758.png)
5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound with the CAS Number: 884994-37-0 . It has a molecular weight of 273.72 . The IUPAC name of the compound is 5-[(2-chlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H12ClN3O/c15-11-4-2-1-3-9(11)8-16-10-5-6-12-13(7-10)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is a powder . It has a storage temperature of room temperature . .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated that derivatives of benzodiazoles, including compounds structurally related to the query compound, exhibit significant antimicrobial and antifungal activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some of the compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). This suggests that the compound could potentially have similar applications in developing new antimicrobial agents.
Synthesis and Chemical Properties
The synthesis and exploration of the chemical properties of benzodiazole derivatives have been a focus of several studies. The versatility of these compounds in chemical reactions makes them valuable for the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For example, Hassan et al. (2005) discussed the synthesis of pyrazole, oxa(thia)diazole, and oxadiazine derivatives, highlighting the chemical reactivity and potential applications of these compounds in drug discovery and development (Hassan et al., 2005).
Anticancer Activity
Another significant area of research is the investigation of benzodiazole derivatives for their potential anticancer properties. The structural complexity and ability to interact with biological targets make these compounds suitable candidates for anticancer drug development. Studies, such as those by Hafez et al. (2016), have synthesized novel pyrazole derivatives with promising anticancer activities, suggesting the potential of benzodiazole-related compounds in cancer therapy (Hafez et al., 2016).
Neuroprotective Agents
Benzodiazole derivatives have also been explored for their neuroprotective effects, particularly in the context of ischemia-reperfusion injury. Kim et al. (2002) studied the metabolism of KR-31543, a compound with a similar structural framework, highlighting its potential as a neuroprotective agent for ischemia-reperfusion damage (Kim et al., 2002).
properties
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-11-4-2-1-3-9(11)8-16-10-5-6-12-13(7-10)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJVCVCOKMYSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)
![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)
![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)
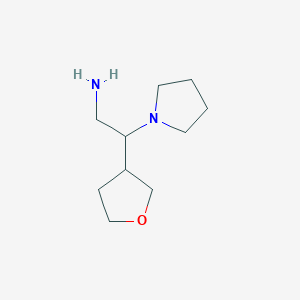
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
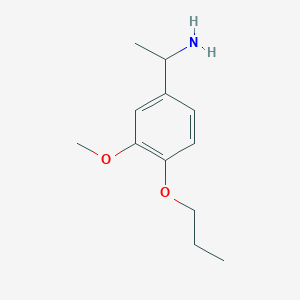
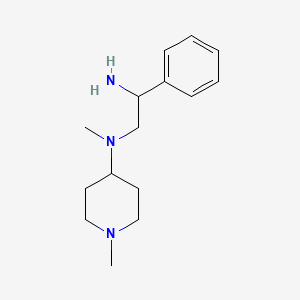
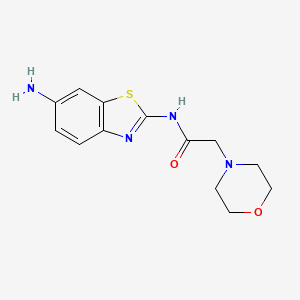
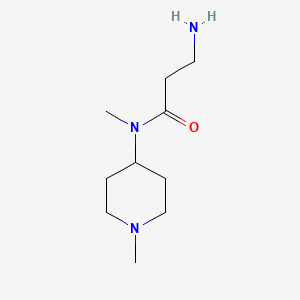
![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)
